Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate
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Overview
Description
Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate is a complex organic compound with a unique structure that includes a benzyl group, a carbamate group, and a tetrahydrobenzoannulene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzoannulene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzoannulene core.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Carbamate Formation: The final step involves the reaction of the intermediate compound with benzyl chloroformate in the presence of a base like triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted benzyl derivatives, and various oxidized forms of the compound .
Scientific Research Applications
Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with proteins involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo 7annulene-6-carboxylate
- 5-oxo-6,7,8,9-tetrahydro-5H-benzo 7annulene-2,3-diyl diacetate
Uniqueness
Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate is unique due to its specific combination of functional groups and its tetrahydrobenzoannulene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
740842-52-8 |
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Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
benzyl N-(7-oxo-5,6,8,9-tetrahydrobenzo[7]annulen-3-yl)carbamate |
InChI |
InChI=1S/C19H19NO3/c21-18-10-7-15-6-9-17(12-16(15)8-11-18)20-19(22)23-13-14-4-2-1-3-5-14/h1-6,9,12H,7-8,10-11,13H2,(H,20,22) |
InChI Key |
ZJPVVWTVGDMYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCC1=O)C=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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